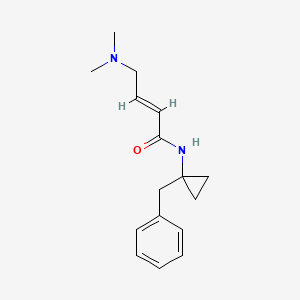
(E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide, also known as BDAB, is a synthetic compound that has gained attention in the scientific community due to its unique structure and potential applications in various fields of research. BDAB is a cyclic amide that contains both a cyclopropyl and a dimethylamino group, making it a valuable tool for studying the effects of these functional groups on biological systems. In
Mecanismo De Acción
The mechanism of action of (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide is not fully understood, but it is believed to act as a selective inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. This means that (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide prevents these neurotransmitters from being taken back up into the presynaptic neuron, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration is thought to underlie the behavioral and cognitive effects of (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide.
Biochemical and Physiological Effects:
(E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide has been shown to have a variety of biochemical and physiological effects. In animal studies, (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide has been found to increase locomotor activity, enhance memory consolidation, and produce antidepressant-like effects. (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide has also been shown to induce apoptosis in cancer cells, as mentioned previously.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide in lab experiments is its selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. This allows researchers to study the effects of these neurotransmitters on behavior and cognition without the confounding effects of other neurotransmitters. However, one limitation of using (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide is its relatively low yield in synthesis, which can make it difficult to obtain large quantities for use in experiments.
Direcciones Futuras
There are several future directions for research on (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide. One area of interest is in developing more efficient synthesis methods to increase the yield of (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide. Another area of research is in further investigating the potential use of (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide as an anticancer agent. Additionally, (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide could be used in combination with other drugs to study their interactions and potential synergistic effects. Finally, more research is needed to fully understand the mechanism of action of (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide and its effects on behavior and cognition.
Métodos De Síntesis
(E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide can be synthesized using a multistep process starting from commercially available materials. The first step involves the reaction of 1-benzylcyclopropylamine with acrylonitrile to form a cyano-substituted intermediate. This intermediate is then reduced to the corresponding amine using lithium aluminum hydride. The final step involves the reaction of the amine with dimethylaminoethyl chloride to form (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide. The overall yield of this process is approximately 25%.
Aplicaciones Científicas De Investigación
(E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide has been found to act as a selective inhibitor of the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a critical role in regulating mood, motivation, and reward. This makes (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide a valuable tool for studying the effects of these neurotransmitters on behavior and cognition.
In addition to its potential applications in neuroscience, (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide has also been investigated for its potential use as an anticancer agent. Studies have shown that (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of a protein called Bcl-2. This makes (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide a promising candidate for further development as a cancer treatment.
Propiedades
IUPAC Name |
(E)-N-(1-benzylcyclopropyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-18(2)12-6-9-15(19)17-16(10-11-16)13-14-7-4-3-5-8-14/h3-9H,10-13H2,1-2H3,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVOGTGZXDDUKW-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Oxo-4H-1,4-benzoxazin-6-yl)ethyl]prop-2-ynamide](/img/structure/B2859697.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859699.png)

![4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride](/img/structure/B2859704.png)
![N-(4-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2859705.png)
![methyl (8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2859706.png)

![8-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2859711.png)

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2859713.png)


